alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
Description
Properties
CAS No. |
60871-05-8 |
|---|---|
Molecular Formula |
C15H12N6O3 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
InChI Key |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- Starting Material: 2-Nitroaniline is dissolved in an acidic aqueous medium, typically hydrochloric acid.
- Reaction: Sodium nitrite (NaNO2) is added at low temperature (0–5 °C) to generate the diazonium salt (2-nitrophenyl diazonium chloride).
- Control: Temperature control is critical to prevent decomposition of the diazonium intermediate.
Azo Coupling Step
- Coupling Partner: 1H-benzimidazole-2-acetamide or its derivatives are used as coupling agents.
- Reaction Conditions: The diazonium salt solution is slowly added to a solution of benzimidazole-2-acetamide under alkaline or neutral conditions, often at low temperature to moderate temperature (0–25 °C).
- Mechanism: Electrophilic aromatic substitution occurs where the diazonium salt couples at the alpha position of the benzimidazole ring, forming the azo linkage.
- Isolation: The product precipitates out or is extracted, followed by purification steps such as recrystallization or chromatography.
Purification Techniques
- Recrystallization: Common solvents include ethanol or ethyl acetate.
- Chromatography: Silica gel column chromatography with solvent systems like ethyl acetate/dichloromethane mixtures is used for higher purity.
- Drying: The purified compound is dried under vacuum to constant weight.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Diazotization | 2-Nitroaniline + NaNO2 + HCl | 0–5 °C, aqueous acidic | 2-Nitrophenyl diazonium salt |
| Azo Coupling | Diazonium salt + benzimidazole-2-acetamide | 0–25 °C, neutral/alkaline | Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide |
| Purification | Crude product | Recrystallization/Chromatography | Pure azo compound |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic bands include NH stretching (~3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), and azo (-N=N-) linkages.
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms aromatic protons, amide NH, and benzimidazole ring protons.
- Elemental Analysis: Confirms molecular formula C15H12N6O3 with close correspondence between calculated and found values.
- Melting Point and Physical Properties: Melting point data is variable; reported density is approximately 1.6 ± 0.1 g/cm³, with a high boiling point (~603.8 °C).
Research Findings and Optimization Notes
- The azo coupling reaction requires strict temperature control to maintain diazonium salt stability and prevent side reactions.
- The benzimidazole-2-acetamide substrate can be synthesized separately by acylation of benzimidazole derivatives with chloroacetyl chloride under reflux in anhydrous solvents with triethylamine as base.
- Purity and yield are significantly improved by employing silica gel chromatography and recrystallization.
- Variations in substituents on the benzimidazole ring or the nitrophenyl group can affect the coupling efficiency and biological activity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization Medium | Aqueous HCl solution | Acidic environment required |
| Coupling Temp. | 0–25 °C | Controls reaction rate and selectivity |
| Coupling Medium | Neutral or slightly alkaline aqueous/organic solvent | Enhances nucleophilicity of benzimidazole |
| Purification Solvents | Ethanol, ethyl acetate, dichloromethane | For recrystallization and chromatography |
| Reaction Time | Diazotization: ~30 min; Coupling: 1–3 h | Depends on scale and temperature |
Chemical Reactions Analysis
Reduction of Azo Group
The azo bond undergoes reductive cleavage under chemical or biological conditions, producing aromatic amines. This reaction is critical for both synthetic modifications and biological interactions:
This reduction is pH-dependent, with optimal yields in neutral to slightly alkaline conditions. The nitro group remains intact during reduction but may participate in subsequent redox reactions.
Azo Coupling Reactions
The compound acts as a diazo component in electrophilic substitution reactions with electron-rich aromatics:
| Coupling Partner | Product | Application |
|---|---|---|
| β-Naphthol | Polyazo dye derivative | Textile dye synthesis |
| 1,3-Diaminobenzene | Tris-azo complex | Coordination chemistry studies |
| 8-Hydroxyquinoline | Heterocyclic azo ligand | Metal ion chelation |
Coupling occurs preferentially at the para position of the benzimidazole ring due to electronic effects of the acetamide group. Yields range from 60–85% under ice-cold, alkaline conditions.
Acetamide Functionalization
The acetamide group participates in nucleophilic substitution and condensation reactions:
| Reaction Type | Reagents | Products | Key Findings |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Benzimidazole-2-carboxylic acid | Complete conversion in 4 hr |
| Aminolysis | Hydrazine hydrate | 2-Hydrazinylbenzimidazole azo derivative | Forms Schiff base precursors |
| Grignard addition | CH₃MgBr | Tertiary alcohol adduct | Steric hindrance limits yield to 40% |
The electron-withdrawing nitro group enhances acetamide’s electrophilicity, accelerating hydrolysis rates compared to non-nitrated analogs.
Interactions with Biological Macromolecules
The compound exhibits targeted reactivity in biological systems:
Quantum mechanical calculations (DFT) suggest the azo group’s planarity facilitates π-π stacking with nucleic acid bases.
Stability and Degradation Pathways
The compound’s shelf life and reactivity are influenced by environmental factors:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 2.5 hr | Benzimidazole-2-acetamide + nitrosobenzene |
| pH 13.0 (NaOH) | 8 hr | Azoxy derivative via disproportionation |
| UV light (254 nm) | 45 min | Radical intermediates leading to polymerized byproducts |
Thermogravimetric analysis (TGA) shows decomposition initiates at 220°C, with exothermic peaks at 320°C (nitro group loss) and 480°C (benzimidazole ring collapse).
Comparative Reactivity with Structural Analogs
Reactivity differences highlight the nitro group’s electronic effects:
| Compound | Azo Reduction Rate (k, M⁻¹s⁻¹) | Acetamide Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| Alpha-[(2-nitrophenyl)azo]-1H-benzimidazole-2-acetamide | 2.3 × 10⁻³ | 0.18 |
| 2-Acetamidobenzimidazole (no nitro/azo) | N/A | 0.02 |
| 4-Nitrophenyl azo derivative (para-nitro) | 1.1 × 10⁻³ | 0.15 |
Ortho-nitro substitution accelerates azo reduction by 2.1x compared to para-nitro isomers due to steric strain.
Scientific Research Applications
Antimicrobial Activity
Research indicates that alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide exhibits significant antimicrobial properties. Azo compounds are known for their potential use in pharmaceuticals due to their ability to interact with biological systems. Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines by potentially binding to DNA and interfering with replication processes .
A review of benzimidazole derivatives highlighted that compounds similar to this compound showed promising antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-Cancer Activity
The compound's anti-cancer potential is under investigation, with studies indicating that it may induce apoptosis in cancer cells. For instance, derivatives of benzimidazole have been shown to suppress tumor growth in animal models, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Dyes and Pigments
Due to its vibrant coloration, this compound is also explored for applications in dyes and pigments. Azo compounds are widely used in the textile industry for dyeing fabrics because they provide bright colors and good stability . The compound's unique chromophoric properties make it suitable for various coloring applications.
Interaction Studies
The interactions of this compound with biological macromolecules such as proteins and nucleic acids are an area of active research. Studies have indicated that it may bind effectively to DNA, which could lead to novel therapeutic strategies targeting genetic material in pathogens or cancer cells .
Mechanism of Action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. The nitrophenyl group and azo linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Benzimidazole Derivatives with Nitro Substituents
5(6)-Nitro-1H-benzimidazol-2-amine (Compound 10, )
- Structure : Lacks the azo and acetamide groups but retains the nitrobenzimidazole core.
- Synthesis: Prepared via reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide in diglyme/water (90°C) .
- Applications : Serves as a precursor for derivatives with antiproliferative activity. Yields of derivatives (compounds 1–8) range from 65–89% when reacted with 2-chloroacetamides under basic conditions (K₂CO₃, acetonitrile) .
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, )
- Structure : Incorporates a thioether (-S-) bridge and a dinitrophenyl group instead of the azo linkage.
- Activity : Exhibits enhanced antimicrobial and anticancer activity due to the thioacetamido group, which improves membrane permeability .
Azo-Linked Heterocycles
Acetamide Derivatives in Drug Design
10VP91 ()
- Structure : Cyclohexyl-substituted benzimidazole acetamide with a bicyclic terpene moiety.
- Synthesis : Utilizes coupling agents (EDC, HOBt) and LiOH-mediated hydrolysis, achieving high purity via flash chromatography .
- Comparison : The bulky terpene group in 10VP91 likely enhances lipid solubility and CNS penetration compared to the planar azo group in the target compound.
Key Research Findings
- Synthetic Flexibility : The target compound’s azo group enables modular synthesis, similar to triazole derivatives in , but may reduce thermal stability compared to thioether-linked analogues () .
- However, the acetamide moiety in the target compound may offer better solubility than dinitrophenyl derivatives () .
Biological Activity
Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azo group (-N=N-) linking a 2-nitrophenyl moiety to a benzimidazole structure, along with an acetamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 324.294 g/mol. The compound is characterized by its yellow to orange coloration, typical of azo compounds, and has a boiling point around 603.8 °C and a density of approximately 1.6 g/cm³.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Azo compounds are recognized for their potential in pharmaceutical applications due to their ability to interact with biological systems. Preliminary studies have shown that this compound may inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Mechanism of Action:
The antimicrobial action is believed to stem from the compound's ability to bind to essential cellular targets such as enzymes and receptors, potentially disrupting their functions. This interference can lead to altered cellular processes, contributing to its efficacy against pathogens.
Anticancer Activity
This compound has also been investigated for anticancer properties . Studies have indicated that it may possess cytotoxic effects against specific cancer cell lines, although the precise mechanisms remain under investigation. The compound's ability to bind to DNA suggests it may interfere with replication processes, thereby exhibiting cytotoxic effects on cancer cells .
Case Study:
In a study evaluating various benzimidazole derivatives, this compound was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
Synthesis and Derivatives
The synthesis of this compound typically involves the coupling of 2-nitrophenyl azo compounds with benzimidazole derivatives under controlled conditions. The synthesis pathway generally includes:
- Preparation of the Azo Compound: Reacting appropriate nitroaniline derivatives with diazonium salts.
- Formation of Benzimidazole: Using condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
- Coupling Reaction: Combining the prepared azo compound with the benzimidazole derivative under acidic or basic conditions.
This synthetic route allows for the modification of functional groups, leading to various derivatives that can enhance biological activity .
Comparative Analysis
To further illustrate the uniqueness of this compound in comparison with similar compounds, the following table highlights key structural features and biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHNO | Azo linkage; benzimidazole core; acetamide group | Antimicrobial; anticancer |
| 1H-benzimidazole-2-acetamide | CHNO | Lacks azo linkage; simpler structure | Limited activity |
| 4-Aminoazobenzene | CHN | Contains amino group instead of nitro | Primarily used in dyeing applications |
| 2-(4-Nitrophenyl)benzimidazole | CHNO | Nitro group at para position | Different spectrum of activities |
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To address this:
Isotopic Labeling : Use deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to calibrate LC-MS/MS systems and eliminate matrix interference .
High-Resolution Techniques : Employ -NMR or 2D NMR (COSY, HSQC) to distinguish between tautomeric forms (e.g., benzimidazole NH tautomerism) .
Computational Validation : Compare experimental IR stretches (e.g., C=O at ~1680 cm) with DFT-calculated vibrational spectra .
Q. Example Workflow :
- Step 1 : Re-purify the compound via preparative HPLC.
- Step 2 : Acquire NMR in DMSO-d6 to stabilize tautomers.
- Step 3 : Cross-validate with HRMS (e.g., m/z 367.0921 [M+H]) .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer:
A tiered approach ensures robust characterization:
Note : Use isotopic internal standards (e.g., SEM-^{13}\text{C}$$^{15}\text{N}_2) to correct for matrix effects in LC-MS .
Advanced: How can researchers optimize the compound’s bioactivity in anticancer assays?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical:
- Modifications :
- Assay Design :
Q. Data Interpretation :
- Compare IC values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Resolve contradictory bioactivity data by verifying compound stability in cell media via LC-MS .
Basic: What are the best practices for ensuring reproducibility in synthesis?
Methodological Answer:
- Standardized Protocols :
- Quality Control :
Q. Common Pitfalls :
Advanced: How can computational methods aid in predicting this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate azo bond stability under physiological pH (e.g., predict half-life in plasma) .
- Docking Studies : Model interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina; prioritize poses with ∆G < −8 kcal/mol .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict redox behavior (e.g., nitro group reduction potential) .
Validation : Compare computational results with experimental cyclic voltammetry (e.g., E at −0.65 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
